Fmoc-Val-Cit-PAB

Overview

Description

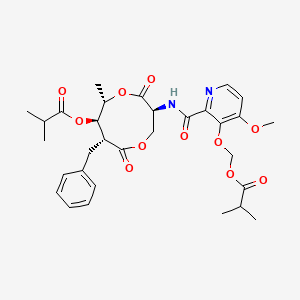

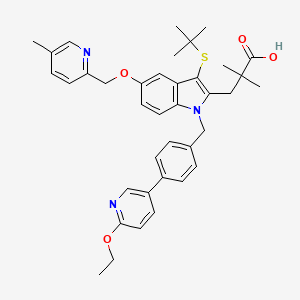

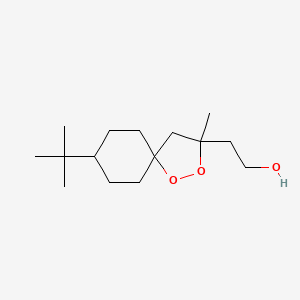

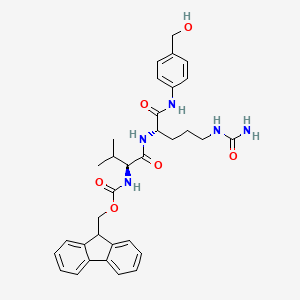

Fmoc-Val-Cit-PAB is a versatile peptide conjugate used in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound combines the amino acids valine and citrulline with a para-aminobenzoic acid moiety. The Fmoc group serves as a protecting group, facilitating synthesis and purification processes .

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the construction of ADCs. The compound interacts with cathepsin B, a lysosomal enzyme, which cleaves the Val-Cit dipeptide motif. This cleavage releases the attached drug payload within the target cell, ensuring that the drug is delivered specifically to the desired site . The interaction between this compound and cathepsin B is highly specific, making it an effective linker for targeted therapies.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs. Once the ADC is internalized by the cell, the linker is cleaved by cathepsin B, releasing the drug payload. This process can affect cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the drug being delivered . For example, in cancer cells, the released drug can induce apoptosis or inhibit cell proliferation, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosome. The Val-Cit dipeptide motif is specifically recognized and cleaved by this enzyme, releasing the p-aminobenzylalcohol (PAB) and the attached drug. This cleavage is facilitated by the presence of a carbamate bond between PAB and the drug, which is hydrolyzed after the peptide bond between Cit and PAB is cleaved . This mechanism ensures that the drug is released only within the target cell, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have superior plasma stability compared to non-cleavable linkers, which is crucial for maintaining its efficacy in vivo . Long-term studies have demonstrated that the stability of the linker positively correlates with the cytotoxic potency of the ADC, both in vitro and in vivo . The linker may degrade over time, affecting its ability to release the drug payload effectively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the stability of the linker in mouse plasma is essential for designing successful efficacy and safety studies during the preclinical phase of ADC development . At higher doses, the linker may cause off-target toxicities, such as myelosuppression, including neutropenia . Therefore, it is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B within the lysosome. This enzyme specifically targets the peptide bond between Cit and PAB, releasing the drug payload . The metabolic pathway ensures that the drug is released only within the target cell, minimizing systemic exposure and off-target effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with cathepsin B. The compound is internalized by the cell through endocytosis and transported to the lysosome, where it is cleaved by the enzyme . This targeted delivery ensures that the drug payload is released specifically within the target cell, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized within the lysosome, where it is cleaved by cathepsin B to release the drug payload . The subcellular localization of the compound is crucial for its activity, as the cleavage by cathepsin B ensures that the drug is released only within the target cell. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the ADC.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Cit-PAB involves several steps:

Preparation of Fmoc-Cit-PABOH: This intermediate is prepared in dimethylformamide (DMF) at a concentration of 0.2 M.

Addition of Piperidine: Piperidine is added in excess (5.0 equivalents) to the solution and stirred at room temperature.

Formation of Fmoc-Val-OSu: This compound is then added to create the desired this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Cit-PAB undergoes several types of reactions:

Proteolytic Cleavage: The Val-Cit sequence is cleaved by cathepsin B, an enzyme present in lysosomes.

Deprotection: The Fmoc group can be removed under basic conditions.

Common Reagents and Conditions

Piperidine: Used for deprotection of the Fmoc group.

Cathepsin B: Enzyme that cleaves the Val-Cit sequence.

Major Products Formed

This compound: The primary product formed during synthesis.

Deprotected Peptide: Formed after removal of the Fmoc group.

Scientific Research Applications

Fmoc-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of small molecules, making them effective in targeted cancer therapy. The compound’s stability and controlled release properties make it a valuable tool in drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-Val-Cit-PAB involves its cleavage by cathepsin B in lysosomes. This cleavage releases the cytotoxic payload, which then exerts its effects on the target cells. The Val-Cit sequence ensures that the payload is released only in the presence of the enzyme, providing targeted delivery .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Val-Cit-PABC: Another peptide conjugate used in ADCs.

Fmoc-Val-Cit-PAB-PNP: A variant with a different protecting group.

Uniqueness

This compound is unique due to its superior plasma stability and controlled release properties. It offers advantages over other cleavable linkers, such as enhanced stability and selectivity .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109558 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159858-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.